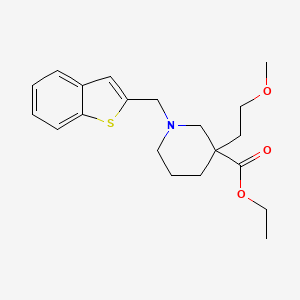![molecular formula C21H15NO4 B5952795 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine](/img/structure/B5952795.png)
3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine is a compound belonging to the dibenzo[b,f]oxepine family, which consists of a heterocyclic seven-membered oxepine ring with one double bond and an oxygen heteroatom. The benzene rings are attached at the b and f positions of the oxepine
Preparation Methods
The synthesis of 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine can be achieved through various methods. One efficient route involves the FeCl3-catalyzed alkyne–aldehyde metathesis reaction . This method provides high regio- and chemoselectivity under mild conditions. Another approach includes the intramolecular S_NAr and McMurry reactions, which involve the reaction of salicylaldehydes with fluorobenzaldehydes under microwave-assisted conditions . Industrial production methods typically focus on optimizing these reactions for scalability and yield.
Chemical Reactions Analysis
3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include FeCl3, TiCl4/Zn, and Cs2CO3 . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the FeCl3-catalyzed reaction can yield diverse dibenzo[b,f]oxepine derivatives with different functional groups .
Scientific Research Applications
3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine has several scientific research applications. In chemistry, it serves as a scaffold for synthesizing various biologically active compounds . Additionally, it is used in photopharmacology due to its ability to interact with the colchicine binding site in tubulin .
Mechanism of Action
The mechanism of action of 3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine involves its interaction with specific molecular targets and pathways. For instance, it can bind to the colchicine binding site in tubulin, affecting microtubule dynamics and leading to cell cycle arrest . This interaction is crucial for its antitumor and anti-inflammatory properties.
Comparison with Similar Compounds
3-(benzyloxy)-7-nitrodibenzo[b,f]oxepine can be compared with other dibenzo[b,f]oxepine derivatives, such as those with different substituents on the benzene rings . Similar compounds include 3-nitrodibenzo[b,f]oxepine and 3-methoxydibenzo[b,f]oxepine . The unique benzyloxy and nitro groups in this compound contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
9-nitro-2-phenylmethoxybenzo[b][1]benzoxepine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c23-22(24)18-10-8-16-6-7-17-9-11-19(13-21(17)26-20(16)12-18)25-14-15-4-2-1-3-5-15/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVSAHRLGOSBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=CC4=C(O3)C=C(C=C4)[N+](=O)[O-])C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-({4-[(hydroxyimino)methyl]-2-methoxyphenoxy}methyl)benzoic acid](/img/structure/B5952716.png)
![1-[1-({1-[(2E)-3-(2-fluorophenyl)-2-propenoyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B5952722.png)
![2-{[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-methyl-N-phenylacetamide](/img/structure/B5952736.png)
![5-(2-hydroxyphenyl)-N-[2-(methylthio)phenyl]-3-isoxazolecarboxamide](/img/structure/B5952751.png)
![dimethyl {3-bromo-4-[(4-chlorobenzyl)oxy]-5-ethoxybenzylidene}malonate](/img/structure/B5952756.png)
![2-(1-{[2-(1H-1,3-BENZIMIDAZOL-2-YL)ETHYL]AMINO}PROPYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE](/img/structure/B5952761.png)
![4-(5-bromo-2-pyridinyl)-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B5952782.png)
![6-(3-ethyl-4-methyl-1-piperazinyl)-N-[3-(2-isopropyl-1H-imidazol-1-yl)propyl]nicotinamide](/img/structure/B5952787.png)
![8-chloro-N-[1-(2-fluorobenzyl)-3-piperidinyl]-N-methyl-2-quinolinecarboxamide](/img/structure/B5952788.png)
![N-{1-[(4-ethylphenyl)sulfonyl]-3-piperidinyl}-N,N',N'-trimethyl-1,3-propanediamine](/img/structure/B5952802.png)
![N'-[(E)-(3-BROMO-4-HYDROXY-5-METHOXYPHENYL)METHYLIDENE]-2-[(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)AMINO]PROPANEHYDRAZIDE](/img/structure/B5952809.png)

![3-(3-methoxyphenyl)-5-(3-methyl-2-furoyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5952825.png)
![N-(5-chloro-2-methoxyphenyl)-3-{1-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B5952840.png)
